molecular formula C10H20N2O2S B15312966 2-[2-(Piperidin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione CAS No. 89151-54-2

2-[2-(Piperidin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione

Cat. No.: B15312966
CAS No.: 89151-54-2
M. Wt: 232.35 g/mol
InChI Key: VSCHGCOCLVIACJ-UHFFFAOYSA-N
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Description

2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide is a heterocyclic compound that contains a piperidine ring and an isothiazolidine ring with a dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide typically involves the reaction of piperidine derivatives with isothiazolidine precursors. One common method includes the reaction of 2-(2-bromoethyl)piperidine with isothiazolidine-1,1-dioxide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isothiazolidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Piperidin-4-yl)ethyl)isothiazolidine: Lacks the dioxide functional group.

    2-(2-(Piperidin-4-yl)ethyl)thiazolidine: Contains a thiazolidine ring instead of an isothiazolidine ring.

    2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide is unique due to the presence of both a piperidine ring and an isothiazolidine ring with a dioxide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

89151-54-2

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-(2-piperidin-4-ylethyl)-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C10H20N2O2S/c13-15(14)9-1-7-12(15)8-4-10-2-5-11-6-3-10/h10-11H,1-9H2

InChI Key

VSCHGCOCLVIACJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)CCC2CCNCC2

Origin of Product

United States

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